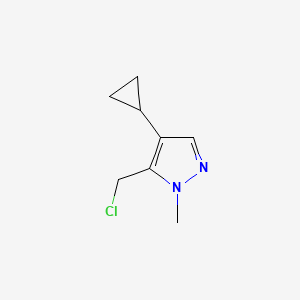
2-(2-chloroacetamido)-4-methoxybenzoicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-chloroacetamido)-4-methoxybenzoic acid is an organic compound that belongs to the class of benzoic acid derivatives. This compound is characterized by the presence of a chloroacetamido group and a methoxy group attached to the benzoic acid core. It is a white crystalline solid that is soluble in organic solvents and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chloroacetamido)-4-methoxybenzoic acid typically involves the following steps:
Starting Material: The synthesis begins with 4-methoxybenzoic acid.
Chlorination: The 4-methoxybenzoic acid is chlorinated using thionyl chloride (SOCl2) to form 4-methoxybenzoyl chloride.
Amidation: The 4-methoxybenzoyl chloride is then reacted with 2-chloroacetamide in the presence of a base such as pyridine to form 2-(2-chloroacetamido)-4-methoxybenzoic acid.
Industrial Production Methods
In industrial settings, the production of 2-(2-chloroacetamido)-4-methoxybenzoic acid follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-chloroacetamido)-4-methoxybenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetamido group can participate in nucleophilic substitution reactions.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield 4-methoxybenzoic acid and 2-chloroacetamide.
Oxidation and Reduction: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids, while reduction can yield alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in an organic solvent like dimethylformamide (DMF) are commonly used.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can be done using sodium hydroxide (NaOH).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Hydrolysis: 4-methoxybenzoic acid and 2-chloroacetamide.
Oxidation: 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: 4-methoxybenzyl alcohol.
Scientific Research Applications
2-(2-chloroacetamido)-4-methoxybenzoic acid has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use as a local anesthetic and in the development of new therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and as a reagent in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(2-chloroacetamido)-4-methoxybenzoic acid involves its interaction with specific molecular targets. For example, as a local anesthetic, it acts on nerve endings or around nerve trunks by binding to sodium ion channels on the nerve membrane. This binding reduces the passage of sodium ions through the channels, thereby blocking the generation and conduction of nerve impulses and resulting in temporary loss of sensation.
Comparison with Similar Compounds
Similar Compounds
4-(2-chloroacetamido)benzoic acid: Similar structure but lacks the methoxy group.
2-chloroacetamido-4-methylbenzoic acid: Similar structure with a methyl group instead of a methoxy group.
2-chloroacetamido-4-hydroxybenzoic acid: Similar structure with a hydroxy group instead of a methoxy group.
Uniqueness
2-(2-chloroacetamido)-4-methoxybenzoic acid is unique due to the presence of both the chloroacetamido and methoxy groups, which confer specific chemical and biological properties. The methoxy group enhances its solubility in organic solvents and may influence its reactivity and interaction with biological targets.
Properties
IUPAC Name |
2-[(2-chloroacetyl)amino]-4-methoxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO4/c1-16-6-2-3-7(10(14)15)8(4-6)12-9(13)5-11/h2-4H,5H2,1H3,(H,12,13)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMOCAUQPVKNYSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)O)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.64 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[(benzyloxy)methyl]-2-oxabicyclo[2.1.1]hexane-1-carbaldehyde](/img/structure/B6606114.png)

![rac-(1R,5S,7S)-3-benzyl-5-ethyl-7-phenyl-3-azabicyclo[3.2.0]heptan-2-one](/img/structure/B6606125.png)
![2-benzyl-4-hydroxy-9-oxa-2-azaspiro[5.5]undecan-1-one](/img/structure/B6606132.png)
![2-{[(tert-butoxy)carbonyl]amino}-4,4,5,5-tetrafluoropentanoic acid](/img/structure/B6606133.png)
![3-{[(tert-butoxy)carbonyl]amino}-1-(2-fluorophenyl)cyclobutane-1-carboxylic acid](/img/structure/B6606135.png)




![[(5-amino-1,3,4-thiadiazol-2-yl)carbamoyl]formic acid hydrochloride](/img/structure/B6606185.png)

![7-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5H,6H,7H,8H,9H-imidazo[1,5-d][1,4]diazepine-1-carboxylic acid](/img/structure/B6606196.png)
![tert-butyl 1-(aminomethyl)-2-oxa-6-azabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B6606211.png)
